molecular formula C11H14ClN B8282468 6-Chloro-5-isopropylindoline

6-Chloro-5-isopropylindoline

Cat. No.: B8282468
M. Wt: 195.69 g/mol
InChI Key: FZNUGPFFFCYBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-isopropylindoline is a halogenated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The compound features a chlorine substituent at the 6-position and an isopropyl group at the 5-position. Indoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their bioactivity and versatility as intermediates .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-5-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14ClN/c1-7(2)9-5-8-3-4-13-11(8)6-10(9)12/h5-7,13H,3-4H2,1-2H3

InChI Key

FZNUGPFFFCYBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 6-Chloro-5-isopropylindoline with structurally similar compounds, focusing on substituents, molecular properties, and research findings:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
This compound Cl (C6), isopropyl (C5) C₁₁H₁₄ClN 195.69 (calc.) Predicted high lipophilicity (XLogP3 ~3.5) due to isopropyl group. Potential intermediate in drug synthesis; structural analogs show CNS activity .
6-Chloro-5-methyl-1H-indole Cl (C6), methyl (C5) C₉H₈ClN 165.62 XLogP3: 3; hydrogen bond donor: 1; melting point: ~105–107°C (analogous data) . Used in synthesizing bioactive molecules; methyl group enhances metabolic stability.
6-Chloro-5-fluoroindole Cl (C6), F (C5) C₈H₅ClFN 169.58 Melting point: 105–107°C; boiling point: ~300°C (predicted) . Fluorine substitution improves binding affinity in kinase inhibitors .
6-Chloro-5-phenylindole-3-carboxylic acid Cl (C6), phenyl (C5), COOH (C3) C₁₅H₁₀ClNO₂ 283.70 High polarity (carboxylic acid group); used in preclinical studies (e.g., PF-06409577) . Investigated for metabolic disease targets; carboxylic acid enables salt formation .
6-Chloro-5-(2-hydroxyethyl)indolin-2-one Cl (C6), hydroxyethyl (C5) C₁₀H₁₀ClNO₂ 211.65 Hydroxyethyl group increases solubility; melting point: ~150–155°C (estimated) . Studied for neuroprotective properties; hydroxyethyl enhances blood-brain barrier penetration .

Key Findings and Trends

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group in this compound likely increases lipophilicity compared to methyl (6-Chloro-5-methylindole) or polar groups (e.g., hydroxyethyl). This property may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Groups : Fluorine (in 6-Chloro-5-fluoroindole) and chlorine (common to all analogs) improve metabolic stability and modulate electronic effects on aromatic rings, influencing reactivity in cross-coupling reactions .
  • Polar Functional Groups : Carboxylic acid (in 6-Chloro-5-phenylindole-3-carboxylic acid) and hydroxyethyl substituents enhance solubility and enable hydrogen bonding, critical for target interactions in drug design .

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